N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(phenylthio)propanamide hydrochloride
Description
N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(phenylthio)propanamide hydrochloride is a structurally complex small molecule featuring:
- A 4,6-difluorobenzo[d]thiazole core, which confers aromatic stability and electron-withdrawing properties.
- A 2-(dimethylamino)ethyl substituent, which introduces basicity and solubility via its hydrochloride salt form.
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-phenylsulfanylpropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2N3OS2.ClH/c1-24(2)9-10-25(18(26)8-11-27-15-6-4-3-5-7-15)20-23-19-16(22)12-14(21)13-17(19)28-20;/h3-7,12-13H,8-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRJAFASRSKGLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)CCSC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClF2N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(phenylthio)propanamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Difluorobenzo[d]thiazole moiety
- Dimethylaminoethyl group
- Phenylthio propanamide component
The molecular formula is with a molecular weight of approximately 350.4 g/mol. Its unique combination of functional groups suggests potential interactions with various biological targets.
The biological activity of this compound primarily involves the following mechanisms:
- Inhibition of Protein Kinases : Similar compounds have demonstrated inhibitory activity against protein kinases, which play crucial roles in signal transduction and cell regulation. The inhibition of these enzymes can lead to altered cellular processes and may contribute to anti-cancer effects .
- Modulation of G-Protein Coupled Receptors (GPCRs) : The compound may interact with GPCRs, influencing various signaling pathways that regulate physiological responses .
- Enzyme Interaction : It is believed to inhibit cytochrome P450 enzymes and proteases, which are important for drug metabolism and viral replication, respectively .
Biological Activity and Case Studies
Several studies have explored the biological activity of related compounds that share structural similarities with this compound:
- Anticancer Activity : A study published in Bioorganic & Medicinal Chemistry Letters reported that derivatives of benzo[d]thiazole exhibited significant cytotoxicity against various cancer cell lines, suggesting that the compound may have potential as an anticancer agent .
- Antimicrobial Properties : Research has indicated that compounds featuring similar thiazole structures can possess antimicrobial activity against a range of pathogens, including bacteria and fungi .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target/Mechanism | Reference |
|---|---|---|---|
| Compound A | Cytotoxicity | Protein Kinase Inhibition | |
| Compound B | Antimicrobial | Bacterial Cell Wall Synthesis | |
| Compound C | Antiviral | Protease Inhibition |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of the target compound with analogs from the evidence:
Key Observations:
- Heterocyclic Cores: The target’s benzo[d]thiazole core distinguishes it from thiadiazole () and triazole () analogs.
- Sulfur-Containing Groups : The target’s phenylthioether group differs from the sulfonyl () and carbothioamide () moieties in other compounds. Thioethers are less polar than sulfonamides but more stable than thiols, balancing lipophilicity and metabolic stability .
- Solubility : The hydrochloride salt of the target compound likely improves aqueous solubility compared to neutral analogs like Compound 20 () or carbothioamides () .
Pharmacological and Functional Comparisons
Receptor Interactions
- Triazole-Thiones (): These compounds exhibit tautomerism (thione ↔ thiol), which may influence binding to enzymes or receptors via dynamic sulfur interactions.
Data Tables
Table 1: Spectral Data Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
